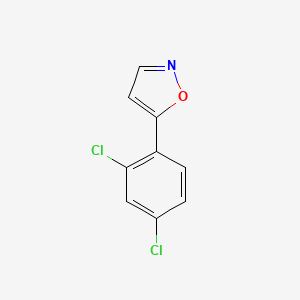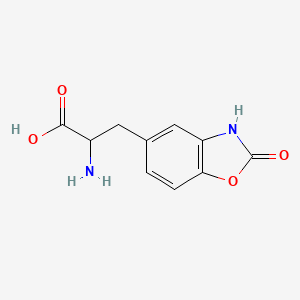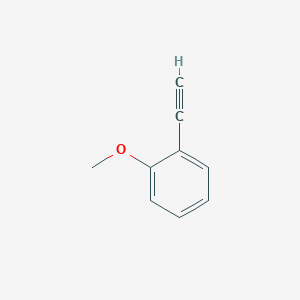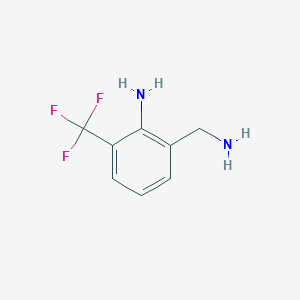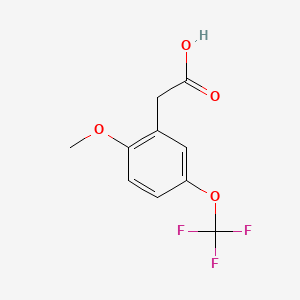
2-(3-羟基苯基)乙醛
描述
2-(3-Hydroxyphenyl)acetaldehyde (2-HPA) is an aldehyde compound with a wide range of applications in scientific research. It is a colorless liquid with a strong odor and is soluble in water, alcohol, and ether. 2-HPA is used in a variety of research applications, including synthesis of other compounds, biochemical and physiological studies, and laboratory experiments. It is also used in the production of pharmaceuticals and cosmetics.
科学研究应用
化学合成与保护
2-(3-羟基苯基)乙醛在化学合成领域具有相关性。Arai 等人 (1998) 的一项研究强调了类似化合物(例如 2-(2-氨基苯基)-乙醛二甲缩醛)在羧酸保护中的应用。由此化合物衍生的酰胺在碱性条件下稳定,并且可以转化为其他各种形式,如酯、酰胺和醛 (Arai, Tokuyama, Linsell, & Fukuyama, 1998)。
反应研究
Schuchmann 和 Sonntag (1988) 对乙醛在水溶液中的行为的研究提供了对类似醛的水合反应和动力学见解,这可能与了解 2-(3-羟基苯基)乙醛的性质有关。本研究考察了反应速率和自由基的形成,提供了所涉及化学过程的详细视图 (Schuchmann & Sonntag, 1988)。
表面相互作用研究
Singh 等人 (2008) 研究了乙醛在 TiO2 表面上的吸附,提供了类似醛与表面相互作用的见解。本研究可能与了解 2-(3-羟基苯基)乙醛如何在化学过程中与各种催化剂或表面相互作用有关 (Singh, Zhou, Paul, & Klabunde, 2008)。
大气化学
乙醛与大气化学中的羟基自由基的相互作用是另一个相关领域。Farnia 等人 (2013) 对乙醛与大气中羟基自由基反应的机理和动力学进行的理论研究为类似化合物的环境行为提供了宝贵的见解 (Farnia, Vahedpour, Abedi, & Farrokhpour, 2013)。
生化研究
在生物化学领域,Lee 等人 (2006) 研究的参与相关化合物代谢的酶的偶联表达可以提供对与 2-(3-羟基苯基)乙醛相关的生物相互作用和途径的见解。本研究重点关注负责大肠杆菌中分解代谢途径的酶,这可能与了解类似化合物如何在生物学上被处理有关 (Lee, Ko, Kang, & Lee, 2006)。
作用机制
安全和危害
The safety data sheet for a similar compound, acetaldehyde, indicates that it is extremely flammable and may cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . It is advised to handle with care, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
未来方向
While specific future directions for 2-(3-Hydroxyphenyl)acetaldehyde are not available, research on similar compounds suggests potential applications in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the microbial synthesis of hydroxytyrosol and hydroxysalidroside suggests potential applications in the production of these beneficial compounds .
属性
IUPAC Name |
2-(3-hydroxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,5-6,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPBVODJMXUTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


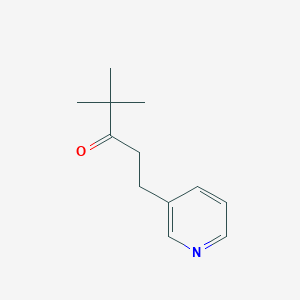

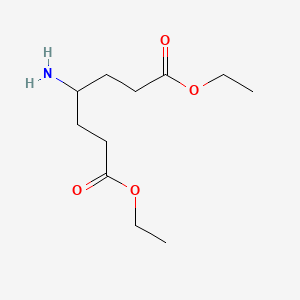

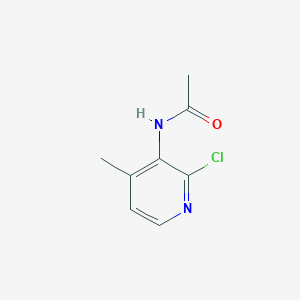
![Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B3043165.png)
